molecular formula C15H11N3O2S B6007111 4-phenoxy-N-1,3,4-thiadiazol-2-ylbenzamide

4-phenoxy-N-1,3,4-thiadiazol-2-ylbenzamide

Cat. No.: B6007111
M. Wt: 297.3 g/mol
InChI Key: AWMCMKMIZOHANA-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazol-2-ylbenzamides are a class of compounds that have been studied for their potential applications in medicine . They are known to be effective against various types of cancer cells .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-ylbenzamides involves the reaction of appropriate aromatic amines with carbon disulfide in basic medium to yield the corresponding benzoyl isothiocyanates, which are then reacted with hydrazine hydrate to yield the desired 1,3,4-thiadiazol-2-ylbenzamides .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazol-2-ylbenzamides typically consists of a benzamide group attached to a 1,3,4-thiadiazole ring .

Future Directions

The future research directions for 1,3,4-thiadiazol-2-ylbenzamides could involve further exploration of their potential applications in medicine, particularly as inhibitors of EGFR and HER-2 . Additionally, more studies are needed to fully understand their mechanism of action and to optimize their physical and chemical properties for therapeutic use.

Properties

IUPAC Name

4-phenoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-14(17-15-18-16-10-21-15)11-6-8-13(9-7-11)20-12-4-2-1-3-5-12/h1-10H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMCMKMIZOHANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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